molecular formula C28H31IN2O B128217 1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 148832-04-6

1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No. B128217
CAS RN: 148832-04-6
M. Wt: 538.5 g/mol
InChI Key: RPYALWQJEMCAKH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as IPP, and it is a piperazine derivative that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of IPP involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. IPP has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be overactive in many types of cancer. This inhibition results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
IPP has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, IPP has also been found to exhibit anti-inflammatory and analgesic effects. Studies have shown that IPP can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using IPP in lab experiments is its potent anticancer activity. IPP has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using IPP in lab experiments is its high cost of synthesis, which can limit its availability for research.

Future Directions

There are several future directions for research on IPP. One area of research is the development of more efficient and cost-effective methods for the synthesis of IPP. Another area of research is the identification of specific cancer types that are most responsive to IPP treatment. Additionally, further studies are needed to investigate the potential applications of IPP in other fields, such as biochemistry and pharmacology.

Synthesis Methods

The synthesis of IPP involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of IPP are 4-iodoanisole and 3-phenylpropenal. These two compounds undergo a reaction known as the Knoevenagel condensation, which results in the formation of 1-[(4-iodophenyl)(phenyl)methyl]-2-methoxyethene. This intermediate compound then undergoes a reaction with piperazine to give the final product, IPP.

Scientific Research Applications

IPP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of medicine, where IPP has been found to exhibit potent anticancer activity. Studies have shown that IPP can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes and signaling pathways.

properties

CAS RN

148832-04-6

Product Name

1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C28H31IN2O

Molecular Weight

538.5 g/mol

IUPAC Name

1-[2-[(4-iodophenyl)-phenylmethoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

InChI

InChI=1S/C28H31IN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-16,28H,17-23H2/b10-7+

InChI Key

RPYALWQJEMCAKH-JXMROGBWSA-N

Isomeric SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)C/C=C/C4=CC=CC=C4

SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)I)CC=CC4=CC=CC=C4

synonyms

4-iodo-GBR

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.